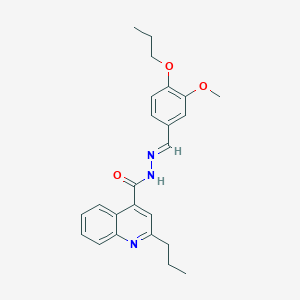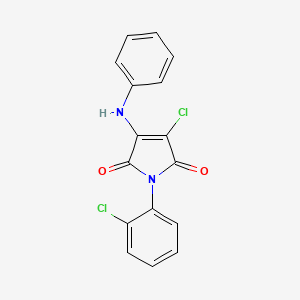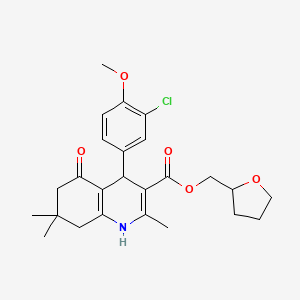![molecular formula C15H13N3O3S B5562911 3-amino-2-{[2-(5-methyl-2-furyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B5562911.png)
3-amino-2-{[2-(5-methyl-2-furyl)-2-oxoethyl]thio}-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound belongs to the quinazolinone class, characterized by its broad applicability in creating derivatives with significant biological activities. Quinazolinones have been a focus of research due to their potential in various fields, including medicinal chemistry.
Synthesis Analysis
The synthesis of quinazolinone derivatives involves reactions like ammonolysis and interaction with chloroformates, producing a range of chemically structured products. These syntheses are detailed by exploring the reactions of 3-amino-2(1H)-thioxo-4(3H)-quinazolinone with selected chloroformates and subsequent ammonolysis using ammonia, primary, or secondary amines (Nawrocka, 2009). Furthermore, lithiation techniques have been used to double lithiate 3-amino-2-methyl-4(3H)-quinazolinone, enabling the creation of various 2-substituted derivatives (Smith et al., 1996).
Molecular Structure Analysis
The structural elucidation of these derivatives has been achieved through techniques like IR, 1H NMR, and mass spectrometry, providing a deep understanding of their chemical makeup and helping in the identification of novel biologically active quinazolinone derivatives (Ammar et al., 2011).
Chemical Reactions and Properties
Quinazolinones undergo various chemical reactions, including lithiation, which is critical for introducing substituents and modifying the molecule to enhance its properties. These reactions pave the way for synthesizing diverse quinazolinone derivatives with potential applications (Smith et al., 1996).
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 4(3H)-quinazolinone derivatives, including compounds structurally similar to 3-amino-2-{[2-(5-methyl-2-furyl)-2-oxoethyl]thio}-4(3H)-quinazolinone, involves reactions with various amines and ketones to produce a range of substituted derivatives. These synthetic routes offer insights into the chemical properties and reactivity of such compounds, contributing to the development of new materials with potential biological and pharmaceutical applications (Strakovs et al., 2002).
Biological Activities
The compound has been synthesized through various routes, leading to derivatives with potential antimicrobial activities. For example, synthesis routes involving interactions with anthranilic acid or methyl anthranilate have led to quinazolinones with tested antimicrobial activities (Ammar et al., 2011). Furthermore, specific derivatives of the compound have shown excellent growth inhibition against bacteria and fungi, highlighting their potential as antimicrobial agents (Abu‐Hashem, 2018).
Advanced Chemical Reactions
The compound's versatility is further demonstrated in advanced chemical reactions, such as the double lithiation process. This method allows for the introduction of various electrophiles to produce 2-substituted derivatives, showcasing the chemical flexibility and potential for generating novel compounds with designed properties (Smith et al., 1996).
Potential Therapeutic Applications
While the focus is on non-pharmacological aspects, it's worth noting that the structural class to which this compound belongs, 4(3H)-quinazolinones, has been explored for various therapeutic applications. This includes potential anti-inflammatory, analgesic, and COX-II inhibitory activities, suggesting a broad scope for future research into their medical applications without delving into specifics about drug use and side effects (Kumar et al., 2003).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-amino-2-[2-(5-methylfuran-2-yl)-2-oxoethyl]sulfanylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-9-6-7-13(21-9)12(19)8-22-15-17-11-5-3-2-4-10(11)14(20)18(15)16/h2-7H,8,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNGKCLYHKUGJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-2-{[2-(5-methyl-2-furyl)-2-oxoethyl]thio}-4(3H)-quinazolinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{(3R*,4R*)-3-hydroxy-1-[(1-methyl-1H-benzimidazol-2-yl)methyl]piperidin-4-yl}pyrazine-2-carboxamide](/img/structure/B5562833.png)

![methyl 3-[(4-morpholinylcarbonothioyl)amino]benzoate](/img/structure/B5562840.png)


![ethyl 4-[(4-fluorophenyl)amino]-2-quinazolinecarboxylate](/img/structure/B5562858.png)
![3-(2-furyl)-5-[(3-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5562871.png)

![2-{[(2-ethylphenoxy)acetyl]amino}benzamide](/img/structure/B5562906.png)
![3-(5-{2-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5562912.png)
![1-{4-[(4-acetyl-6-hydroxy-1,4-diazepan-1-yl)methyl]-2-thienyl}ethanone](/img/structure/B5562915.png)
![3-{2-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-1,3-oxazolidin-2-one](/img/structure/B5562919.png)

